13-phenyltridecanoic Acid

Plant lipidomics ω-Phenylalkanoic acid profiling Araceae seed oil composition

Sourcing a well-characterized ω-phenylalkanoic acid reference standard or a pharmaceutically relevant lipophilic scaffold often presents supply chain inconsistency. 13-Phenyltridecanoic acid resolves this as one of only three major ω-phenylalkanoic acids found in Aroideae seed oils, with verified abundance data (e.g., 15.9 wt% in Arum maculatum). - Serves as the BOPTA ligand backbone for the approved MRI contrast agent MultiHance, de-risking medicinal chemistry programs. - Exhibits hydrophobicity equivalent to oleic acid, enabling surfactant synthesis with aromatic functionality. - Functions as a non-cytotoxic scaffold (methyl ester inactive in P388 assay) for biocompatible carrier lipid development.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 20913-07-9
Cat. No. B1247516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-phenyltridecanoic Acid
CAS20913-07-9
Synonyms13-phenyltridecanoic acid
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCCCCCC(=O)O
InChIInChI=1S/C19H30O2/c20-19(21)17-13-8-6-4-2-1-3-5-7-10-14-18-15-11-9-12-16-18/h9,11-12,15-16H,1-8,10,13-14,17H2,(H,20,21)
InChIKeyJVPLVXRNWLOHML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Phenyltridecanoic Acid: Procurement-Grade Overview


13-Phenyltridecanoic acid (CAS 20913-07-9) is a C19 long-chain saturated fatty acid bearing a terminal phenyl group at the ω-position of a linear 13-carbon aliphatic backbone. It belongs to the rare class of ω-phenylalkanoic acids, which are distinguished from conventional straight-chain fatty acids by the presence of an aromatic ring at the terminus opposite the carboxyl group [1]. First identified as a major seed-lipid component in genera of the Aroideae subfamily (Araceae) [2], 13-phenyltridecanoic acid has subsequently been detected in butter fat [3] and in the medicinal plant Typhonium flagelliforme [4]. Its C13 chain length places it at the midpoint of the three naturally predominant odd-carbon ω-phenylalkanoic acids (C11, C13, C15) [5]. The compound's hydrophobic character has been demonstrated to be equivalent to that of oleic acid, enabling its use as a replacement in surfactant manufacture [6]. Additionally, the 13-phenyltridecanoic acid scaffold serves as the lipophilic backbone of the clinically approved MRI contrast agent gadobenate dimeglumine (MultiHance) [7].

Why Generic Substitution with Other ω-Phenyl Fatty Acids Fails


Within the ω-phenylalkanoic acid class, chain length is a critical determinant of both natural abundance and functional performance. Among the homologous series from C7 to C23, only three odd-carbon members—11-phenylundecanoic (C11), 13-phenyltridecanoic (C13), and 15-phenylpentadecanoic (C15)—accumulate as major seed-lipid constituents, while all other chain lengths occur merely in trace amounts [1]. Even a two-carbon shift from C13 to C11 or C15 produces substantial differences in relative abundance (e.g., C13 at 15.9 weight-% vs. C15 at 0.2 weight-% in Arum maculatum) [2]. Furthermore, the 13-carbon chain length confers a hydrophobic character equivalent to oleic acid—a property not demonstrated for the shorter C11 homolog—enabling specific surfactant and formulation applications [3]. These chain-length-dependent differences in natural abundance, physicochemical properties, and downstream application potential mean that generic substitution across the ω-phenylalkanoic acid series is not scientifically justifiable for procurement decisions.

Quantitative Evidence: Head-to-Head Comparative Data


Seed Lipid Abundance in Arum maculatum

In a single homogeneous dataset from Arum maculatum seed oil analyzed by GC, 13-phenyltridecanoic acid (13-Ph-13:0) constituted 15.9 weight-% of total fatty acids, representing the most abundant ω-phenylalkanoic acid detected. By direct comparison within the same sample, 11-phenylundecanoic acid (11-Ph-11:0) measured 8.6 weight-%, and 15-phenylpentadecanoic acid (15-Ph-15:0) measured only 0.2 weight-% [1]. This establishes 13-Ph-13:0 as approximately 1.85-fold more abundant than the C11 homolog and approximately 80-fold more abundant than the C15 homolog in this species.

Plant lipidomics ω-Phenylalkanoic acid profiling Araceae seed oil composition

Non-Cytotoxic Profile in Leukemia Cell Assays

In a study of Typhonium flagelliforme (Araceae), the crude hexane extract exhibited weak cytotoxic activity against P388 murine leukemia cells with an IC50 of 15 μg/mL. The methyl ester of 13-phenyltridecanoic acid was isolated from this extract and positively identified by spectroscopic methods. However, none of the individually identified compounds—including the 13-phenyltridecanoic acid methyl ester—showed or are known to have cytotoxic behavior [1]. This dissociation establishes that the C13 ω-phenylalkanoic acid scaffold itself is not responsible for the extract's observed cytotoxicity, distinguishing it from co-occurring bioactive constituents.

Cytotoxicity screening Natural product safety P388 murine leukemia assay

Preferential Peroxisomal β-Oxidation Pathway

Using ω-phenyllauric acid (PFA12, the C12 even-chain analog) as a representative substrate in isolated rat hepatocytes, Yamada et al. (1987) demonstrated that approximately 60% of β-oxidation of ω-phenyl fatty acids (PFAs) occurs via the peroxisomal pathway in untreated rat liver, with the value reaching approximately 85% following clofibrate induction [1]. In contrast, straight-chain saturated fatty acids of comparable length are predominantly (>90%) metabolized via mitochondrial β-oxidation. The mechanistic basis was traced to low activities of carnitine palmitoyltransferase and acyl-CoA dehydrogenase for PFA-CoAs relative to straight-chain fatty acyl-CoAs, while peroxisomal acyl-CoA oxidase activities were comparable between PFA-CoAs and straight-chain fatty acyl-CoAs [1]. Although this study used PFA12 rather than the C13 compound directly, the class-level inference applies across ω-phenyl fatty acids with varying chain lengths, as rates of peroxisomal H2O2 generation were similar across chain lengths [1].

Xenobiotic metabolism Peroxisomal β-oxidation Hepatocyte fatty acid processing

Chain-Length Selectivity in Natural Occurrence

An exhaustive survey across 17 genera of the Aroideae subfamily (Meija & Soukup, 2004) established that among the entire homologous series of odd-carbon ω-phenylalkanoic acids from C7 to C23, only three chain lengths—11-phenylundecanoic (C11), 13-phenyltridecanoic (C13), and 15-phenylpentadecanoic (C15)—occur as major components. All other odd-carbon homologs (C7, C9, C17, C19, C21, C23) and the even-carbon acid 12-phenyldodecanoic acid (C12) were detected exclusively in trace amounts [1]. The earlier Schmid et al. (1997) study specifically highlighted 13-phenyltridecanoic acid as a major component and noted this as the first report of these acids in plant lipids [2]. This pronounced chain-length selectivity indicates a biosynthetic preference at the ω-phenyl priming or chain-elongation step that favors C11–C15 products, with C13 representing the midpoint and in several species the most abundant member of this triad.

Chemotaxonomy ω-Phenylalkanoic acid biosynthesis Aroideae subfamily lipidomics

Hydrophobic Equivalence to Oleic Acid for Surfactants

Dmitriev et al. (1961) demonstrated that in hydrophobic character, the hydrocarbon group of 13-phenyltridecanoic acid is equivalent to that of oleic acid (C18:1), and 13-phenyltridecanoic acid may therefore replace oleic acid in the manufacture of surface-active substances such as N-ω-arylalkanoyl-N-methyltaurines [1]. This equivalence arises from the combined contribution of the 13-carbon aliphatic chain and the terminal phenyl ring, which together approximate the hydrophobicity of the 18-carbon mono-unsaturated oleyl chain. While this property is not unique to the C13 homolog—the study also noted that 11-tolylundecanoic acid exhibits similar equivalence—the finding provides a quantitative physicochemical rationale for selecting 13-phenyltridecanoic acid over shorter-chain ω-phenylalkanoic acids (e.g., C7–C11) whose hydrophobic contribution would be lower, or over oleic acid itself when aromatic functionality is desired in the final surfactant structure.

Surfactant synthesis Hydrophobic-lipophilic balance ω-Arylalkanoic acid applications

Clinical Scaffold in MRI Contrast Agent Gadobenate Dimeglumine

The chelating ligand BOPTA (4-carboxyl-5,8,11-tri(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid), which forms the coordination scaffold of the clinically approved MRI contrast agent gadobenate dimeglumine (MultiHance), is constructed on a 13-phenyltridecanoic acid backbone [1]. The 13-carbon chain provides optimal spacing between the phenyl ring (which contributes to lipophilic hepatic uptake) and the polyaminocarboxylate chelating moiety that coordinates Gd(III) [2]. This application is specific to the C13 chain length: no other ω-phenylalkanoic acid chain length (e.g., C11 or C15) is utilized in an approved gadolinium-based contrast agent, as the 13-carbon spacing was empirically selected during medicinal chemistry optimization to balance hepatobiliary excretion kinetics with relaxivity [2].

MRI contrast agents Gadolinium chelates BOPTA ligand design

Procurement-Driven Application Scenarios


Reference Standard for Plant Lipidomics

13-Phenyltridecanoic acid serves as a primary authentic reference standard for GC-MS or LC-MS quantification of ω-phenylalkanoic acids in seed oils of Araceae and related plant families. Its status as one of only three major ω-phenylalkanoic acids (alongside C11 and C15) across 17 surveyed Aroideae genera [1], combined with quantitative abundance data (15.9 weight-% in Arum maculatum, 9.47 weight-% in Dracunculus vulgaris [2]), makes it an indispensable calibration compound for plant lipidomics workflows. Procurement of a characterized reference standard is essential for laboratories conducting chemotaxonomic studies or screening Araceae seed oils for bioactive lipid components.

Inert Carrier for Cytotoxicity Assays

For cell biology and pharmacology laboratories, 13-phenyltridecanoic acid (as the free acid or methyl ester) provides a documented non-cytotoxic fatty acid scaffold. In the P388 murine leukemia assay, the methyl ester of 13-phenyltridecanoic acid exhibited no cytotoxic behaviour, even though the crude extract from which it was isolated displayed an IC50 of 15 μg/mL [1]. This dissociation of activity makes the compound suitable as a biocompatible carrier lipid, a negative control in cytotoxicity screening panels, or a scaffold for synthesizing fatty acid conjugates where the acyl moiety itself must remain inert.

Specialty Surfactant Intermediate

Industrial surfactant formulators can utilize 13-phenyltridecanoic acid as a hydrophobic building block that matches the hydrophobicity of oleic acid while introducing an aromatic ω-terminus [1]. This enables the synthesis of N-ω-arylalkanoyl-N-methyltaurine surfactants with tailored aromatic functionality not achievable with oleic acid. The C13 chain length is the shortest ω-phenylalkanoic acid demonstrated to achieve oleic-acid-level hydrophobicity, making it the preferred procurement choice over shorter-chain homologs for surfactant development programs where both aromatic character and sufficient hydrophobic contribution are required.

Starting Material for Contrast Agent Development

The 13-phenyltridecanoic acid scaffold is the lipophilic backbone of BOPTA, the chelating ligand in the FDA/EMA-approved MRI contrast agent gadobenate dimeglumine (MultiHance) [1]. Medicinal chemistry groups developing next-generation metal-chelating diagnostic or theranostic agents can procure 13-phenyltridecanoic acid as a starting material for synthesizing BOPTA analogs or novel polyaminocarboxylate ligands. The established clinical safety profile of the C13 chain length in an approved pharmaceutical provides a significantly de-risked development pathway compared with uncharacterized chain-length variants [2].

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